
Adipic acid, bis(1,3-dimethylbutyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adipic acid, bis(1,3-dimethylbutyl) ester, also known as hexanedioic acid, bis(1,3-dimethylbutyl) ester, is an organic compound with the molecular formula C₁₈H₃₄O₄. It is a diester derived from adipic acid and 1,3-dimethylbutanol. This compound is commonly used in various industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Adipic acid, bis(1,3-dimethylbutyl) ester can be synthesized through the esterification of adipic acid with 1,3-dimethylbutanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the direct carbonylation of 1,3-dienes using a palladium-catalyzed process. This method offers a more cost-efficient and environmentally friendly route to produce adipic acid esters on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
Adipic acid, bis(1,3-dimethylbutyl) ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require the presence of a nucleophile and a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Adipic acid, bis(1,3-dimethylbutyl) ester has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of polymers and resins.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the formulation of pharmaceuticals and drug delivery systems.
Industry: Applied in the manufacturing of lubricants, coatings, and adhesives
Mécanisme D'action
The mechanism of action of adipic acid, bis(1,3-dimethylbutyl) ester involves its interaction with molecular targets and pathways within a given system. The ester group can undergo hydrolysis to release adipic acid and 1,3-dimethylbutanol, which can then participate in various biochemical pathways. The specific molecular targets and pathways depend on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Adipic acid, di(4-methylpent-2-yl) ester
- Hexanedioic acid, 1,6-bis(1,3-dimethylbutyl) ester
- Adipic acid, 3,3-dimethylbut-2-yl eicosyl ester
Uniqueness
Adipic acid, bis(1,3-dimethylbutyl) ester is unique due to its specific esterification with 1,3-dimethylbutanol, which imparts distinct chemical properties such as enhanced plasticizing effects and improved stability compared to other similar compounds .
Propriétés
Formule moléculaire |
C18H34O4 |
|---|---|
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
bis(4-methylpentan-2-yl) hexanedioate |
InChI |
InChI=1S/C18H34O4/c1-13(2)11-15(5)21-17(19)9-7-8-10-18(20)22-16(6)12-14(3)4/h13-16H,7-12H2,1-6H3 |
Clé InChI |
LYHRWRRIMHVFFZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)OC(=O)CCCCC(=O)OC(C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



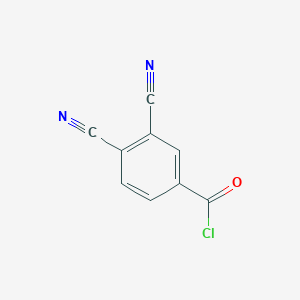
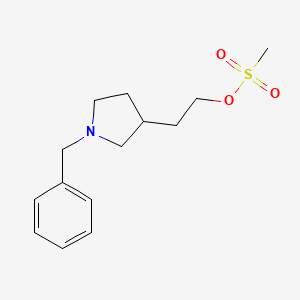

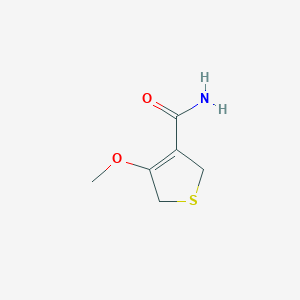
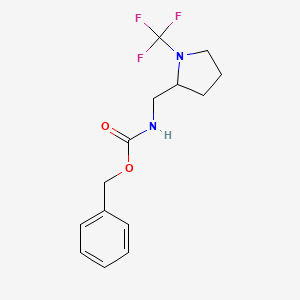
![[1-(2-Phenylethyl)-1h-imidazol-2-yl]-4-piperidinylmethanone dihydrobromide](/img/structure/B13968478.png)

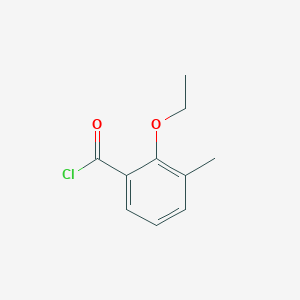
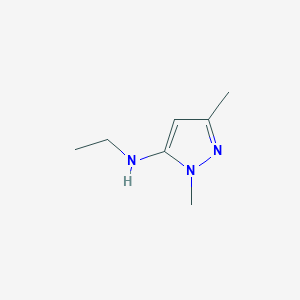
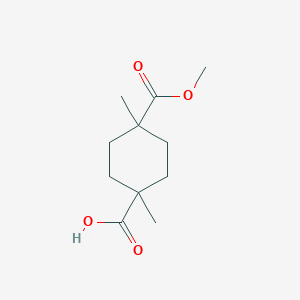
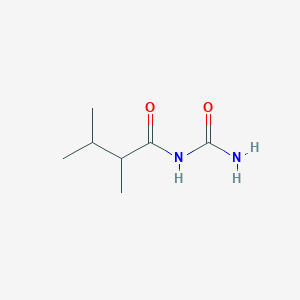
![1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol](/img/structure/B13968506.png)
![3-Chloro-6-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]pyridazine](/img/structure/B13968522.png)
